N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester is a compound commonly used in organic synthesis. It is a derivative of L-methionine, an essential amino acid, and is often utilized as a protecting group in peptide synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester typically involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of protein structure and function by protecting specific amino acid residues.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester involves the protection of the amino group of L-methionine. The tert-butoxycarbonyl (Boc) group is introduced to prevent unwanted reactions at the amino site during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-glutamic acid
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester is unique due to its specific application in protecting the amino group of L-methionine. Its stability and ease of removal under mild conditions make it particularly valuable in peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C14H27NO4S |
---|---|
Molecular Weight |
305.44 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C14H27NO4S/c1-13(2,3)18-11(16)10(8-9-20-7)15-12(17)19-14(4,5)6/h10H,8-9H2,1-7H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
VYVGNSBBEBPWKX-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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